molecular formula C19H24O3 B4935214 1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene

1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene

Cat. No.: B4935214
M. Wt: 300.4 g/mol
InChI Key: VXLQPJLACWLEHU-UHFFFAOYSA-N
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Description

1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene is an organic compound with the molecular formula C19H24O3 It is characterized by the presence of an ethoxyphenoxy group attached to a propoxy chain, which is further connected to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to form the ethoxyphenoxy intermediate.

    Coupling with Propoxy Chain: The ethoxyphenoxy intermediate is then reacted with a propoxy chain under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to modulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
  • 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
  • 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene

Uniqueness

1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-9-11-18(12-10-17)21-13-6-14-22-19-8-5-7-15(2)16(19)3/h5,7-12H,4,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLQPJLACWLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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